N'-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine
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Overview
Description
N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 4-methoxy-aniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Acetamidation: Formation of the acetamidine moiety through reaction with N,N-dimethylacetamide.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions include:
- Quinones from oxidation.
- Amines from reduction.
- Halogenated or nitrated derivatives from substitution reactions.
Scientific Research Applications
N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
N’-(4-methoxy-phenyl)-N,N-dimethyl-acetamidine is unique due to its specific structural features, such as the methoxy group and the acetamidine moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
4023-16-9 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C11H16N2O/c1-9(13(2)3)12-10-5-7-11(14-4)8-6-10/h5-8H,1-4H3 |
InChI Key |
OYUDNBVJGDSTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
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